molecular formula C17H23ClN2O2 B15116002 4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine

Katalognummer: B15116002
Molekulargewicht: 322.8 g/mol
InChI-Schlüssel: GHHQPNYGOUICDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenylmethyl group, and finally the attachment of the morpholine ring. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Chlorophenylmethyl Group: This step often involves the use of chlorophenylmethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of Morpholine Ring: The final step involves the coupling of the piperidine derivative with morpholine under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anti-allergic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}piperazine: Similar structure but with a piperazine ring instead of morpholine.

    4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine: Contains a pyrrolidine ring instead of morpholine.

    4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}piperidine: Features a piperidine ring in place of morpholine.

Uniqueness

4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to the presence of both a piperidine and a morpholine ring, which may confer distinct chemical and biological properties compared to its analogs. The combination of these rings can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H23ClN2O2

Molekulargewicht

322.8 g/mol

IUPAC-Name

[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23ClN2O2/c18-16-5-3-14(4-6-16)12-19-7-1-2-15(13-19)17(21)20-8-10-22-11-9-20/h3-6,15H,1-2,7-13H2

InChI-Schlüssel

GHHQPNYGOUICDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.